

Application Note: Heterologous Synthesis and Purification of Beta-Aflatrem

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Compound of Interest

Compound Name: *beta-Aflatrem*

CAS No.: 144446-23-1

Cat. No.: B593460

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Executive Summary

Beta-Aflatrem is a potent indole-diterpene mycotoxin and a specific blocker of large-conductance calcium-activated potassium (BK) channels. Originally isolated from *Aspergillus flavus*, its complex stereochemistry makes total chemical synthesis cost-prohibitive. This Application Note details a validated protocol for the biosynthesis of **beta-Aflatrem** using a reconstituted gene cluster in the heterologous host *Aspergillus oryzae*. By engineering the atm gene cluster (atmG, atmC, atmM, atmP, atmQ, atmD), researchers can achieve milligram-scale production. Critical to this protocol is the final purification step, as the terminal prenyltransferase atmD produces both Aflatrem and **beta-Aflatrem** as regioisomers.

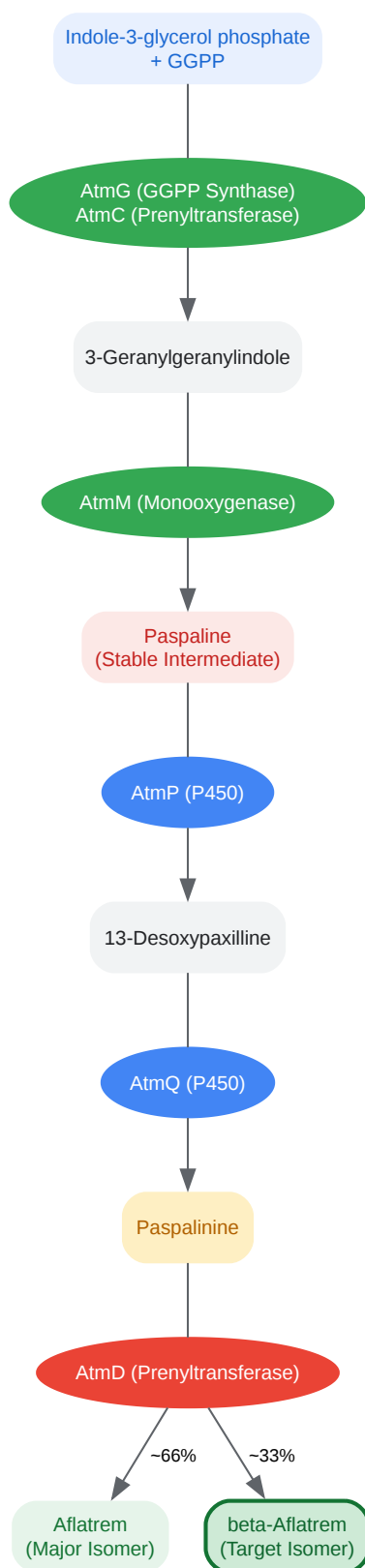
Biosynthetic Logic & Mechanism

The biosynthesis of **beta-Aflatrem** follows a convergent pathway involving the prenylation of an indole core followed by oxidative cyclizations. The pathway is encoded by the atm cluster (homologous to the pax cluster for paxilline).

Pathway Mechanics

- Core Formation: atmG (GGPP synthase) and atmC (prenyltransferase) generate 3-geranylgeranylindole. atmM (FAD-dependent monooxygenase) oxidizes this to Paspaline, the first stable intermediate.
- Oxidative Modification: atmP (P450) demethylates and oxidizes paspaline to 13-desoxypaxilline. atmQ (P450) then catalyzes a complex oxidative cyclization to form Paspalinine.
- Terminal Prenylation: The distinct step for Aflatrem synthesis is catalyzed by atmD, a dimethylallyltryptophan synthase (DMATS)-type prenyltransferase. atmD prenylates Paspalinine to yield a mixture of Aflatrem (major product) and **beta-Aflatrem** (minor product).[1]

Pathway Visualization



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Figure 1: Enzymatic cascade for **beta-Aflatrem** biosynthesis.[1] The final step involves the AtmD-mediated prenylation of Paspalinine, producing two isomers.

Experimental Protocol

Host Strain & Vector Construction

The preferred host is *Aspergillus oryzae* NSAR1 (quadruple auxotroph: niaD-, sC-, delta-argB, adeA-), allowing for the introduction of multiple vectors without antibiotic pressure during fermentation.

Vector Strategy: Construct three expression vectors using the Gateway cloning system or standard ligation.

- Plasmid A (pUSA-Atm1): Carries atmG, atmC, atmM (Selectable marker: argB).
- Plasmid B (pAdeA-Atm2): Carries atmP, atmQ (Selectable marker: adeA).
- Plasmid C (pPTR-AtmD): Carries atmD (Selectable marker: ptrA / Pyrithiamine resistance).

Transformation Workflow

- Protoplast Preparation: Cultivate *A. oryzae* NSAR1 in DPY medium for 18 hours. Digest mycelia with Yatalase/Lyticase to generate protoplasts.
- Transformation: Perform PEG-mediated transformation. Co-transform all three plasmids or use a stepwise approach (transform Plasmid A -> verify Paspaline -> transform B & C).
- Selection: Plate on Czapek-Dox (CD) minimal medium lacking Arginine and Adenine, supplemented with Pyrithiamine (0.1 µg/mL).

Fermentation & Production

Unlike bacterial systems, fungal secondary metabolite production is often coupled to sporulation or specific morphological stages.

- Medium: CMP Medium (3.5% Czapek-Dox broth, 2% Maltose, 1% Peptone) or standard DPY.

- Inoculation: Spore suspension (spores/mL) into 100 mL medium in 500 mL baffled flasks.
- Incubation: 30°C, 180 rpm for 5–7 days.
- Checkpoint: The mycelia should turn dense and potentially pigmented.

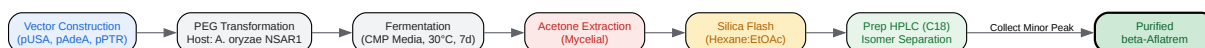
Extraction & Purification

Beta-Aflatrem is hydrophobic and retained within the mycelia.

- Harvest: Filter culture through Miracloth; discard supernatant (or check for secreted metabolites, though unlikely).
- Extraction: Lyophilize mycelia. Extract with Acetone (50 mL per g dry weight) for 1 hour with sonication. Filter and evaporate acetone. Partition residue between Ethyl Acetate (EtOAc) and Water. Collect the EtOAc phase.
- Flash Chromatography: Apply crude extract to a Silica Gel 60 column.
 - Mobile Phase: Hexane:EtOAc gradient (80:20 50:50).
 - Fraction Collection: Monitor via TLC (visualize with Ehrlich's reagent; indole-diterpenes turn purple/blue).
- Isomer Separation (Critical): The fraction containing Aflatrem/**beta-Aflatrem** will be a mixture.
 - Instrument: Preparative HPLC.
 - Column: C18 Reverse Phase (e.g., Develosil ODS-HG-5, 20 x 250 mm).
 - Solvent: 85-90% Acetonitrile in Water (Isocratic).
 - Flow Rate: 5-10 mL/min.

- Detection: UV at 230 nm and 280 nm.
- Retention: **Beta-Aflatrem** typically elutes after Aflatrem due to slight hydrophobicity differences (verify with standards if available, or NMR).

Experimental Workflow Diagram



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Figure 2: Workflow from genetic engineering to purified **beta-Aflatrem**.

Data Summary & Validation

To validate the synthesis, compare the isolated compound against established spectral data.

Parameter	Aflatrem (Major)	Beta-Aflatrem (Target)
Approx. Ratio	2	1
Molecular Formula		
Key NMR Shift (H-20/21)	Distinct prenyl shifts	Distinct prenyl shifts
Bioactivity	Tremorgenic	Anti-insectan / Channel blocker
Elution Order (RP-HPLC)	Elutes First	Elutes Second (typically)

Validation Check:

- Mass Spectrometry: HR-ESI-MS should show .
- NMR: ¹H-NMR is required to distinguish the regioisomers. Focus on the prenyl group attachment point on the indole moiety.

References

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